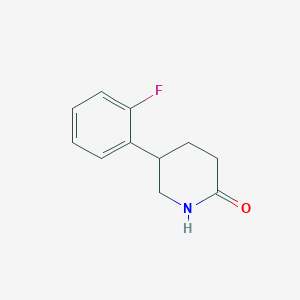

5-(2-Fluorophenyl)-2-piperidone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(2-Fluorophenyl)-2-piperidone is a chemical compound characterized by its unique structure, which includes a fluorophenyl group attached to a piperidone ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Fluorophenyl)-2-piperidone typically involves the reaction of 2-fluorophenylacetic acid with piperidine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent, such as thionyl chloride, to facilitate the formation of the piperidone ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions: 5-(2-Fluorophenyl)-2-piperidone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide or potassium carbonate.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of alcohols or amines.

Substitution: Generation of various substituted piperidones.

Aplicaciones Científicas De Investigación

5-(2-Fluorophenyl)-2-piperidone is a chemical compound with a fluorophenyl group attached to a piperidone ring. It has diverse applications in chemistry, biology, medicine, and industry.

Scientific Research Applications

- Chemistry It serves as a building block in synthesizing more complex organic compounds.

- Biology It has been studied for its potential biological activities, such as antimicrobial and antifungal properties.

- Medicine Research is ongoing to explore its use in drug development, particularly in treating neurological disorders. In vitro studies have shown that this compound effectively inhibits the growth of cancer cell lines.

- Industry It is used in producing agrochemicals and pharmaceutical intermediates.

Anticancer Activity

This compound demonstrates anticancer activity. EF24, or 3,5-bis(2-fluorobenzylidine)-4-piperidone, is a potent anticancer derivative of curcumin. An amine derivative of EF24 was used to synthesize a hydrazinonicotinic acid conjugate, EFAH, for Tc-99m radiolabeling and SPECT imaging . EFAH exhibits significantly higher aqueous solubility compared to EF24. EFAH was as effective as EF24 in suppressing the proliferation of H441, MiaPaCa-2, and Panc-1 cells and showed a mean tumor volume reduction of 79% in mice .

Chemical Reactions

This compound can undergo oxidation, reduction, and nucleophilic substitution reactions.

- Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used, leading to the formation of carboxylic acids or ketones.

- Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed, resulting in alcohols or amines.

- Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide or potassium carbonate, generating various substituted piperidones.

Mecanismo De Acción

The mechanism by which 5-(2-Fluorophenyl)-2-piperidone exerts its effects involves its interaction with specific molecular targets and pathways. For example, in the case of antimicrobial activity, the compound may inhibit bacterial cell wall synthesis or disrupt essential metabolic processes.

Comparación Con Compuestos Similares

5-(2-Fluorophenyl)-2-piperidone is structurally similar to other fluorinated piperidones, such as 5-(2-fluorophenyl)-1H-pyrrole-3-carboxaldehyde and 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile. its unique fluorophenyl group confers distinct chemical and biological properties, making it a valuable compound in various applications.

Actividad Biológica

5-(2-Fluorophenyl)-2-piperidone is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

- Molecular Formula : C11H12FN

- Molecular Weight : 189.22 g/mol

- CAS Number : 80942-15-0

The biological activity of this compound is attributed to its interactions with various molecular targets. Notably, it has been shown to exhibit:

- Antimicrobial Activity : The compound inhibits bacterial cell wall synthesis and disrupts essential metabolic processes in both gram-positive and gram-negative bacteria.

- Anticancer Activity : It has demonstrated potential in inhibiting the proliferation of cancer cells, particularly in estrogen receptor-positive breast cancer cell lines (MCF7) and L1210 mouse leukemia cells .

Antimicrobial Properties

This compound has been evaluated for its antimicrobial efficacy against various pathogens. The compound exhibits significant activity against both bacterial and fungal species.

Table 1: Antimicrobial Activity

| Pathogen Type | IC50 (μM) | MIC (μg/mL) | Inhibition (%) |

|---|---|---|---|

| Gram-positive Bacteria | TBD | TBD | TBD |

| Gram-negative Bacteria | TBD | TBD | TBD |

| Fungal Species | TBD | TBD | TBD |

Anticancer Activity

In vitro studies have shown that this compound effectively inhibits the growth of cancer cell lines.

Table 2: Cytotoxicity Against Cancer Cell Lines

| Cell Line Type | Compound Tested | IC50 (μM) |

|---|---|---|

| MCF7 (Breast Cancer) | This compound | TBD |

| L1210 (Mouse Leukemia) | This compound | TBD |

Case Studies and Research Findings

- Antimicrobial Studies : Research indicated that this compound exhibited potent antimicrobial activity in vitro, with effective inhibition against a range of bacterial strains. The compound's mechanism involves disrupting the microbial cell membrane integrity.

- Anticancer Research : A study on the compound's effect on MCF7 cells revealed significant growth inhibition, suggesting its potential as a therapeutic agent for breast cancer treatment. The IC50 values were found to be in the nanomolar range, indicating high potency .

- Neuropharmacological Applications : Further investigations revealed that compounds similar to this compound have shown promise in neuropharmacology, potentially aiding in the treatment of neurological disorders due to their ability to cross the blood-brain barrier.

Propiedades

IUPAC Name |

5-(2-fluorophenyl)piperidin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FNO/c12-10-4-2-1-3-9(10)8-5-6-11(14)13-7-8/h1-4,8H,5-7H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVQTUEGOLGWRIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NCC1C2=CC=CC=C2F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.